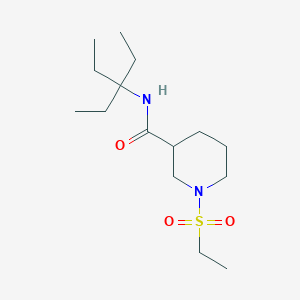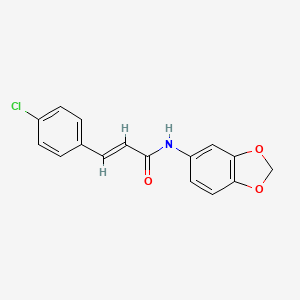![molecular formula C17H15ClN2O2 B5504948 3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5504948.png)
3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring that includes two carbon atoms, two nitrogen atoms, and one oxygen atom. These compounds have been studied for various applications due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of appropriate precursors under specific conditions. For example, a study details the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides starting from 4-chlorophenoxyacetic acid. The synthesis involves esterification, hydrazinolysis, and ring closure reactions, followed by substitution reactions to obtain various derivatives (Siddiqui et al., 2014). Although this study does not directly describe the synthesis of 3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole, it provides insights into the typical synthetic routes used for related oxadiazole compounds.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be analyzed using various spectroscopic and crystallographic techniques. For example, the crystal structure of similar oxadiazole compounds has been determined, highlighting the angles and distances between different atoms in the molecule. These structures can provide insights into the molecular geometry and intermolecular interactions present in oxadiazole derivatives (Mague et al., 2017).
Chemical Reactions and Properties
Oxadiazole compounds can participate in various chemical reactions due to their reactive functional groups. The chemical properties of these compounds, such as reactivity towards different reagents and conditions, are influenced by the substitution pattern on the oxadiazole ring. Studies on oxadiazole derivatives reveal their potential antibacterial activity and interactions with biological molecules, which can be attributed to their chemical structure and properties (Siddiqui et al., 2014).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as melting point, solubility, and stability, can vary significantly depending on the substituents attached to the oxadiazole ring. These properties are crucial for determining the compound's suitability for different applications. While specific data on 3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole are not provided, studies on related compounds can offer valuable information on expected physical characteristics (Siddiqui et al., 2014).
Chemical Properties Analysis
The chemical properties of 3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole, such as acidity, basicity, and reactivity towards various chemical reagents, are determined by the functional groups present in the molecule. While specific studies on this compound are not available, general trends can be inferred from research on similar oxadiazole derivatives. These studies highlight the importance of the oxadiazole ring and substituents in determining the chemical behavior of these compounds (Siddiqui et al., 2014).
Scientific Research Applications
Synthesis and Pharmacological Applications
- The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed potential anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. These compounds showed remarkable activity against various bacterial strains, with certain derivatives exhibiting superior activity compared to standard ciprofloxacin. Additionally, these compounds demonstrated moderate anti-enzymatic potential and less cytotoxicity, indicating their potential for further pharmacological development (Siddiqui et al., 2014).
Antimicrobial and Anti-Proliferative Activities
- Studies on 1,3,4-oxadiazole N-Mannich bases showcased broad-spectrum antibacterial activities, particularly against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Certain derivatives displayed potent activity against specific bacteria. Furthermore, these compounds were evaluated for their anti-proliferative activity against various cancer cell lines, highlighting their potential in antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Materials Science Applications
- Poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups were synthesized, showing high thermal stability and good solubility in various organic solvents. These polymers exhibited smooth, pinhole-free surfaces, indicating their potential for use in coatings and other materials science applications. The solubility and thermal properties of these polymers, combined with their fluorescent behavior, make them suitable for a range of technological applications (Hamciuc et al., 2005).
Antioxidant Potential
- The antioxidant potential of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol was explored, demonstrating significant radical scavenging activity and binding to oxidative stress-related protein targets. This study highlights the compound's ability to induce endogenous defense systems and mitigate oxidation, suggesting its potential as an antioxidant for further investigation (Shehzadi et al., 2018).
properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-3-4-12(2)15(9-11)21-10-16-19-17(20-22-16)13-5-7-14(18)8-6-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVADRGQBYSMNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5504892.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5504899.png)
![3-(5-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5504914.png)
![4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5504926.png)


![N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5504935.png)
![8-(2,3-dihydro-1H-inden-1-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504939.png)
![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5504940.png)
![2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5504961.png)
![N-cyclopropyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5504963.png)
![3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5504966.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzothiophene-5-carboxamide](/img/structure/B5504968.png)